molecular formula C8H11ClN2OS B1610559 4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone CAS No. 96490-18-5

4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone

Cat. No.: B1610559
CAS No.: 96490-18-5
M. Wt: 218.7 g/mol
InChI Key: GLGQMFICPMIOHO-UHFFFAOYSA-N
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Description

4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone core with a chloro, tert-butyl, and mercapto substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.

    Incorporation of the Mercapto Group: The mercapto group can be introduced through thiolation reactions using thiolating agents like thiourea or thiols under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Its mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(1,1-dimethylethyl)-5-hydroxy-3(2H)-pyridazinone: Similar structure but with a hydroxy group instead of a mercapto group.

    4-Chloro-2-(1,1-dimethylethyl)-5-methyl-3(2H)-pyridazinone: Similar structure but with a methyl group instead of a mercapto group.

Uniqueness

4-Chloro-2-(1,1-dimethylethyl)-5-mercapto-3(2H)-pyridazinone is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The mercapto group allows for specific interactions with biological molecules, making it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

2-tert-butyl-4-chloro-5-sulfanylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2OS/c1-8(2,3)11-7(12)6(9)5(13)4-10-11/h4,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGQMFICPMIOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541631
Record name 2-tert-Butyl-4-chloro-5-sulfanylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96490-18-5
Record name 2-tert-Butyl-4-chloro-5-sulfanylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 560 ml of water were added 66.3 g of 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone and 48.0 g of 70% sodium hydrosulfide. After stirring at 60° C. for 4 hours activated carbon was added thereto. The resulting mixture was allowed to cool and then filtered. Concentrated hydrochloric acid was added to the resulting filtrate until the pH thereof was lowered to 2 or less. The resulting solid was filtered off, washed with water, dried and then recrystallized from a mixed solvent of benzene and n-hexane to give the intended product as white needle-like crystals of m.p. 112°-113° C. (yield: 81.5%).
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48 g
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Yield
81.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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